Boc-pro-phe-OH
Overview
Description
The Boc-pro-phe-OH motif is a protected dipeptide that has been the subject of various studies due to its relevance in peptide synthesis and structural analysis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids . The Boc group is stable under a variety of conditions but can
Scientific Research Applications
1. Nanostructure Development in Biomaterial Chemistry
Research indicates that the self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, is crucial in developing nanostructures with diverse morphologies. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that such peptides can form monodisperse nano-vesicles with stability against various external stimuli and can encapsulate fluorescent probes for controlled release (Datta, Tiwari, & Ganesh, 2018).
2. Chemo-Enzymatic Synthesis Processes
Boc-pro-phe-OH derivatives are used in chemo-enzymatic synthesis processes. For instance, Boc-Trp-Phe-NH2, synthesized from Boc-pro-phe-OH, is used in producing peptides like Endomorphin-1, highlighting its role in efficient peptide synthesis with minimal side-chain protection and simple purification, contributing to greener synthesis practices (Sun et al., 2011).
3. Creation of Novel Ionic Liquids
Boc-Pro-Phe-OH is instrumental in synthesizing new proline functionalized dipeptide imidazolium ionic liquids. These novel ionic liquids, developed through reactions with various dipeptides including Boc-Pro-Phe-OH, have shown characteristics similar to conventional imidazolium ILs and offer improved thermal stability, potentially beneficial for various industrial applications (Chaubey, Patra, & Mishra, 2020).
4. Molecular
ly Imprinted Polymers for Specific SorptionBoc-L-Phe-OH, a similar compound to Boc-pro-phe-OH, has been used as a template in the preparation of molecularly imprinted polymers. These polymers can discriminate between the imprint species and its analogue, indicating their potential for specific sorption and molecular recognition in various applications, such as sensors and drug delivery systems (Li et al., 2008).
5. Peptide Design and Drug Development
Compounds like Boc-pro-phe-OH are used in designing peptides for potential pharmaceutical applications. For instance, the synthesis of designed beta-hairpin structures containing Boc-Leu-Phe and similar sequences has been achieved, contributing to the understanding of peptide structures and their implications in drug design (Rai, Raghothama, & Balaram, 2006).
6. Synthesis of Bioactive Compounds
Boc-pro-phe-OH derivatives play a significant role in the synthesis of bioactive compounds, such as hymenamide E. These compounds, synthesized via solution phase techniques involving Boc-protected peptides, exhibit significant biological activities like antifungal and anthelmintic properties, indicating their potential in pharmaceutical applications (Dahiya, Pathak, Himaja, & Bhatt, 2006).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQCCFYSJPSLC-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-phe-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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